molecular formula C10H12N2O3 B2754832 3-[(Dimethylcarbamoyl)amino]benzoic acid CAS No. 896160-52-4

3-[(Dimethylcarbamoyl)amino]benzoic acid

Cat. No.: B2754832
CAS No.: 896160-52-4
M. Wt: 208.217
InChI Key: DKSNZGIASOHSLG-UHFFFAOYSA-N
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Description

3-[(Dimethylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C10H12N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzoic acid moiety substituted with a dimethylcarbamoyl group at the amino position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylcarbamoyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids, etc.

Scientific Research Applications

3-[(Dimethylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)benzoic acid
  • 3-(Dimethylamino)benzoic acid
  • 3-(Carbamoylamino)benzoic acid

Uniqueness

3-[(Dimethylcarbamoyl)amino]benzoic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-(dimethylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNZGIASOHSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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